1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene
Description
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene is a brominated aromatic compound featuring two 2-ethylhexyl alkyl chains at the 2- and 5-positions of the benzene ring. The 2-ethylhexyl substituents are expected to enhance solubility in organic solvents and influence packing via van der Waals interactions, distinguishing it from bromine-rich or oxygen-containing analogs .
Properties
IUPAC Name |
1,4-dibromo-2,5-bis(2-ethylhexyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Br2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRLAMNZJBTLCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC(=C(C=C1Br)CC(CC)CCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be synthesized through the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide . The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology and Medicine: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and 2-ethylhexyl groups play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Molecular Packing and Interactions
- Brominated Derivatives: 1,4-Dibromo-2,5-bis(bromomethyl)benzene exhibits two polymorphs (I and II). Form I (triclinic, P1̄) and Form II (monoclinic, P2₁/c) both feature Br⋯Br halogen bonds (3.97–4.05 Å) and layered packing stabilized by type II halogen interactions. These interactions dominate over weaker van der Waals forces . 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene derivatives prioritize C–Br⋯π(arene) or C–H⋯Br hydrogen bonds, depending on alkoxy chain length. For example, 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene forms C–Br⋯π interactions, while longer chains (e.g., 3-phenylpropoxy) favor Br⋯Br contacts . Alkyl-Substituted Analogs: The 2-ethylhexyl chains in the target compound likely promote disordered packing due to bulky, branched alkyl groups, contrasting with the ordered halogen or π-interactions in bromomethyl/alkoxy derivatives.
Thermal Stability and Polymorphism
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene :
- Form II (density: 2.513 g/cm³) is thermodynamically stable below 135°C, while Form I (density: 2.453 g/cm³) becomes stable above 135°C, adhering to the "density rule" for enantiotropic systems. Form I has a higher melting point (158.5°C) but lower enthalpy of fusion (27.0 kJ/mol) compared to Form II (155.7°C, 32.1 kJ/mol) .
- Alkoxy Derivatives :
- 1,4-Dibromo-2,5-bis(decyloxy)benzene melts at 72–76°C, significantly lower than bromomethyl analogs, reflecting weaker intermolecular forces in alkyl-dominated systems .
- 1,4-Dibromo-2,5-bis(2-ethylhexyloxy)benzene (synthesized via nucleophilic substitution) may exhibit intermediate thermal behavior due to steric hindrance from branched chains .
Data Tables
Table 1: Structural and Thermal Properties of Selected Analogs
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